molecular formula C12H12F3N3O4 B13924588 Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate

Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate

Cat. No.: B13924588
M. Wt: 319.24 g/mol
InChI Key: VZEJMKQCFQPIAP-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate is a chemical compound with the molecular formula C12H12F3N3O4 and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydrazinylidene moiety, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate typically involves the reaction of 4-nitrophenylhydrazine with methyl 5,5,5-trifluoro-4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12F3N3O4

Molecular Weight

319.24 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate

InChI

InChI=1S/C12H12F3N3O4/c1-22-11(19)7-6-10(12(13,14)15)17-16-8-2-4-9(5-3-8)18(20)21/h2-5,16H,6-7H2,1H3

InChI Key

VZEJMKQCFQPIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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